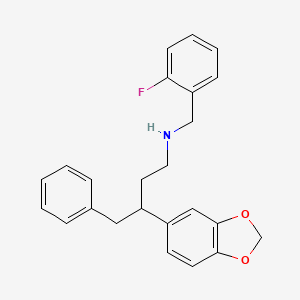![molecular formula C18H15N5S B15031344 4-{[(E)-1H-indol-3-ylmethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15031344.png)
4-{[(E)-1H-indol-3-ylmethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(E)-1H-indol-3-ylmethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features an indole core, a triazole ring, and a thiol group, making it a unique and versatile molecule for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-1H-indol-3-ylmethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of indole derivatives with triazole precursors under specific reaction conditions. One common method involves the reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal at ambient temperature, followed by heating to obtain the desired indole product
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(E)-1H-indol-3-ylmethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the indole or triazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the indole or triazole rings.
Wissenschaftliche Forschungsanwendungen
4-{[(E)-1H-indol-3-ylmethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of 4-{[(E)-1H-indol-3-ylmethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The indole and triazole rings can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{[(E)-1H-indol-3-ylmethylidene]amino}benzenesulfonamide
- 4-{[(E)-1H-indol-3-ylmethylidene]amino}-5-(3-isopropoxyphenyl)-1,2,4-triazolidine-3-thiol
- 4-{[(E)-1H-indol-3-ylmethylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide
Uniqueness
What sets 4-{[(E)-1H-indol-3-ylmethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the indole core, triazole ring, and thiol group allows for versatile interactions with various molecular targets, making it a valuable compound for diverse scientific research applications.
Eigenschaften
Molekularformel |
C18H15N5S |
|---|---|
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
4-[(E)-1H-indol-3-ylmethylideneamino]-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H15N5S/c1-12-6-8-13(9-7-12)17-21-22-18(24)23(17)20-11-14-10-19-16-5-3-2-4-15(14)16/h2-11,19H,1H3,(H,22,24)/b20-11+ |
InChI-Schlüssel |
ZKTIUCLAQMGPJT-RGVLZGJSSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CNC4=CC=CC=C43 |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CNC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-{4-[(4-Fluorophenyl)amino]phthalazin-1-yl}phenoxy)-1-(piperidin-1-yl)ethanone](/img/structure/B15031280.png)
![{4-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B15031292.png)
![6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15031297.png)
![1,3-dimethyl-5-(2,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B15031299.png)

![ethyl 3-[(4-phenoxyphenyl)carbamoyl]-2-[(thiophen-2-ylcarbonyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B15031312.png)
![Benzyl 6'-amino-5'-cyano-1-(2-methoxy-2-oxoethyl)-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B15031313.png)
![2-{(2E)-2-[(1-butyl-1H-benzimidazol-2-yl)methylidene]hydrazinyl}-1,3-benzothiazole](/img/structure/B15031318.png)
![6-imino-N-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15031322.png)
![3-Methyl-1-(4-methylpiperazin-1-yl)-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15031327.png)
![N-cyclohexyl-7-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15031332.png)
![N-(furan-2-ylmethyl)-6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15031338.png)
![Methyl (4-{4-[(3-methylphenyl)amino]phthalazin-1-yl}phenoxy)acetate](/img/structure/B15031342.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B15031362.png)
